
Cycloprovera
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloprovera, also known as this compound, is a useful research compound. Its molecular formula is C50H70O7 and its molecular weight is 783.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Contraceptive Use
Cycloprovera is primarily recognized for its role as a highly effective contraceptive method. The formulation has demonstrated a pregnancy rate of less than 1% under routine service delivery conditions, making it a reliable option for fertility regulation in women globally .
Effectiveness in Different Regions
- Global Trials : Studies conducted in countries such as Mexico, Indonesia, and Brazil have shown that this compound can be integrated into family planning programs effectively. The life-table discontinuation rates within the first year of use ranged from 33.5% to 71.8%, indicating varying levels of acceptance and continued use among different populations .
- Approval by Health Authorities : The positive outcomes from these trials have led to the approval of this compound by local health authorities, allowing its inclusion in various health ministries' family planning initiatives .
Treatment of Hormonal Disorders
In addition to contraception, this compound is utilized in treating several hormonal disorders:
- Secondary Amenorrhea : It is prescribed for women experiencing secondary amenorrhea due to hormonal imbalances.
- Abnormal Uterine Bleeding : The compound is effective in managing abnormal uterine bleeding linked to hormonal irregularities .
Management of Endometriosis
This compound has therapeutic applications for endometriosis, a condition characterized by the growth of tissue similar to the lining inside the uterus outside it. It is used to control symptoms when surgery is not indicated or has been unsuccessful. Its administration can significantly reduce pain and improve the quality of life for affected women .
Cancer Treatment
The compound also finds applications in oncology:
- Metastatic Breast Cancer : this compound can be used as part of the treatment regimen for metastatic breast cancer.
- Endometrial and Renal Cell Carcinoma : It is indicated for treating these cancers, providing an additional therapeutic avenue for patients .
Pharmacokinetics and Administration
This compound can be administered via intramuscular (IM) or subcutaneous (SC) injections. Pharmacokinetic studies show variations in bioavailability depending on the injection site:
- Bioavailability Studies : Research indicates that higher bioavailability is achieved when administered in the anterior thigh compared to the abdomen, influencing clinical decisions regarding injection sites .
Case Studies and Clinical Trials
Several clinical trials have documented the efficacy and safety of this compound:
- A comparative pharmacological pilot study involving 11 women highlighted its safety profile with no significant adverse effects reported during the trial .
- A preliminary pharmacological trial emphasized its potential as a monthly injectable contraceptive, demonstrating promising results in terms of user acceptability and clinical outcomes .
特性
CAS番号 |
71615-27-5 |
---|---|
分子式 |
C50H70O7 |
分子量 |
783.1 g/mol |
IUPAC名 |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C26H36O3.C24H34O4/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17;1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3;13-14,18-20H,6-12H2,1-5H3/t21-,22-,23+,24+,26+;14-,18+,19-,20-,22+,23-,24-/m10/s1 |
InChIキー |
NEDJKVIUOSOCNB-AWPSVMBFSA-N |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
異性体SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
正規SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
同義語 |
Cyclofem CycloProvera HRP 112 HRP112 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。